molecular formula C12H19ClN2 B8497469 N-(4-chlorophenyl)-hexane-1,6-diamine

N-(4-chlorophenyl)-hexane-1,6-diamine

Cat. No.: B8497469
M. Wt: 226.74 g/mol
InChI Key: VRYNLSMWGRASOY-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-hexane-1,6-diamine is a substituted diamine featuring a hexane backbone with a 4-chlorophenyl group attached to one terminal amine. This compound is structurally characterized by its aliphatic chain and aromatic substituent, which influence its physicochemical properties and reactivity.

Properties

Molecular Formula

C12H19ClN2

Molecular Weight

226.74 g/mol

IUPAC Name

N'-(4-chlorophenyl)hexane-1,6-diamine

InChI

InChI=1S/C12H19ClN2/c13-11-5-7-12(8-6-11)15-10-4-2-1-3-9-14/h5-8,15H,1-4,9-10,14H2

InChI Key

VRYNLSMWGRASOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NCCCCCCN)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

N1-(Pyridin-2-yl)hexane-1,6-diamine (Compound 2)

  • Structure : Replaces the 4-chlorophenyl group with a pyridin-2-yl moiety.
  • Reactivity: The pyridine ring introduces basicity and hydrogen-bonding capability, influencing its role as a ligand or intermediate in medicinal chemistry.
  • Applications : Primarily employed in drug discovery for its ability to form stable complexes with heterocyclic systems.

Hexane-1,6-diamine in Polyphosphamide Resin (PAR)

  • Structure : Unmodified hexane-1,6-diamine linked via N–P bonds in a polymer network.
  • Reactivity : The primary amines participate in crosslinking with phosphoryl trichloride, forming a branched, porous structure ideal for supercapacitor materials .
  • Applications : Contrasts with N-(4-chlorophenyl)-hexane-1,6-diamine, as the latter’s aromatic substituent may hinder polymer network formation due to steric or electronic effects.

Pentane-1,5-diamine

  • Structure : Shorter aliphatic chain (C5 vs. C6).
  • Physicochemical Properties : Reduced chain length decreases flexibility and melting point, impacting industrial processing. A patent highlights specialized methods for transporting pentane-1,5-diamine compared to hexane-1,6-diamine derivatives, likely due to differences in volatility or stability .
Comparative Data Table
Property/Feature This compound N1-(Pyridin-2-yl)hexane-1,6-diamine Hexane-1,6-diamine (PAR precursor) Pentane-1,5-diamine
Substituent 4-chlorophenyl Pyridin-2-yl None (unmodified) None
Key Reactivity Electron-withdrawing aromatic group Basic pyridine ring Primary amines for crosslinking Shorter aliphatic chain
Applications Pharmaceutical intermediates (inferred) Drug discovery Polymer networks for energy storage Industrial chemicals
Handling Challenges Potential steric hindrance Hydrogen-bonding interactions High crosslinking efficiency Higher volatility
Research Findings and Trends
  • Electron-Withdrawing Effects : The 4-chlorophenyl group in this compound likely reduces nucleophilicity at the amine termini compared to unmodified hexane-1,6-diamine, affecting its utility in polymerization reactions .
  • Biological Activity : Pyridinyl analogs (e.g., Compound 2) demonstrate enhanced binding to biological targets, suggesting that this compound could be optimized for similar pharmacological roles with improved lipophilicity .

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